molecular formula C7H12O3 B8525998 4-Carbomethoxy Valeraldehyde

4-Carbomethoxy Valeraldehyde

Cat. No. B8525998
M. Wt: 144.17 g/mol
InChI Key: KXCKDTPERALVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897477

Procedure details

To a stirred solution of 7.80 g (0.069 mol) of α-methyl-δ-valerolactone in 5 mL of dry methanol was added 6 mL of conc. sulfuric acid. After 20 min the mixture was neutralized with 200 mL of cold satd. sodium bicabonate solution and extracted with 4×20 mL of cold dichloromethane. The cold extracts were dried (MgSO4) and the solution immediately added to a stirring suspension of 53.99 g (2.7 equivalent) of pulverized pyridinium chlorochromate and 1.85 g (0.0226 mol) of sodium acetate in 80 mL of dry dichloromethane. After 30 min 3 g of silica gel was added and the slurry poured onto a 150 g silica gel column. Elution with ether, concentration of the eluate, solution of the residue in 20 mL of dichloromethane and washing of the solution with 3×30 mL of 1 M HCl and 3×30 mL of satd. aqueous sodium bicarbonate, concentration and distillation gave 1.6-4.0 g (16-40%) of the title product, bp 90°-115° C. (0.6 mm); NMR δ9.75 (t, 1H).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
53.99 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:8][CH2:7][CH2:6][O:5]C1=O.S(=O)(=O)(O)O.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[C:25]([O-])(=[O:27])C.[Na+].[CH3:30][OH:31]>ClCCl>[C:30]([CH:2]([CH3:1])[CH2:8][CH2:7][CH:6]=[O:5])([O:27][CH3:25])=[O:31] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC1C(=O)OCCC1
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
53.99 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
1.85 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
sodium bicabonate solution and extracted with 4×20 mL of cold dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The cold extracts were dried (MgSO4)
ADDITION
Type
ADDITION
Details
After 30 min 3 g of silica gel was added
Duration
30 min
ADDITION
Type
ADDITION
Details
the slurry poured onto a 150 g silica gel column
WASH
Type
WASH
Details
Elution with ether, concentration of the eluate, solution of the residue in 20 mL of dichloromethane
WASH
Type
WASH
Details
washing of the solution with 3×30 mL of 1 M HCl and 3×30 mL of satd
CONCENTRATION
Type
CONCENTRATION
Details
aqueous sodium bicarbonate, concentration and distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)(OC)C(CCC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 (± 1.2) g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.